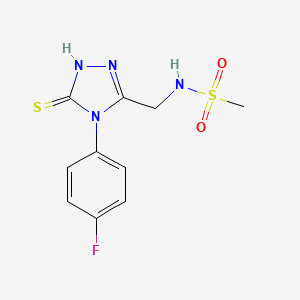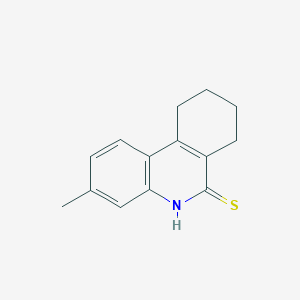
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is an organic compound belonging to the phenanthridine family. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol can be achieved through cascade radical cyclization. This method involves the use of radical acceptors with unsaturated bonds, which facilitate the rapid and efficient formation of carbo- and heterocycles . The reaction conditions typically include the use of radical initiators and specific solvents to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The scalability of the cascade radical cyclization method makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
Aplicaciones Científicas De Investigación
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability
Mecanismo De Acción
The mechanism of action of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s thiol group plays a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,3,9,9-Tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione: Known for its inhibitory activity against HIV-1 protease.
7,8,9,10-Tetrahydrophenanthridine-6-thiol:
Uniqueness
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is unique due to its specific substitution pattern and thiol group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15NS |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
3-methyl-7,8,9,10-tetrahydro-5H-phenanthridine-6-thione |
InChI |
InChI=1S/C14H15NS/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h6-8H,2-5H2,1H3,(H,15,16) |
Clave InChI |
RDWMQQDKACUTSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


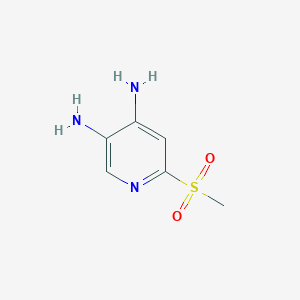
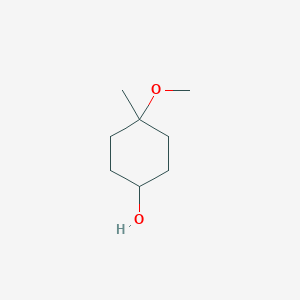
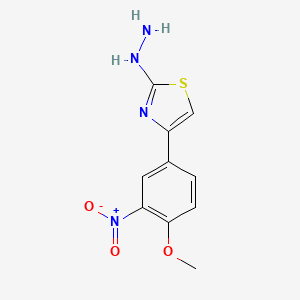
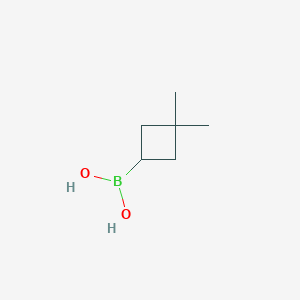
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)

![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
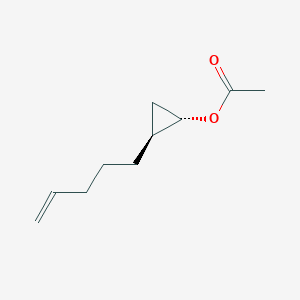
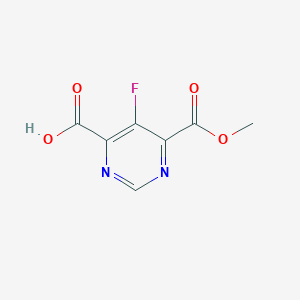

![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
